molecular formula C9H8BrN3 B1453309 1-(3-Bromobenzyl)-1H-1,2,4-triazole CAS No. 942154-19-0

1-(3-Bromobenzyl)-1H-1,2,4-triazole

Cat. No.: B1453309
CAS No.: 942154-19-0
M. Wt: 238.08 g/mol
InChI Key: DYDRIZFISHUHRZ-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3-Bromobenzyl)-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels . The interaction between this compound and PDE4 results in the inhibition of the enzyme’s activity, leading to altered cAMP levels within the cell. Additionally, this compound has been shown to bind to tubulin, a protein that is crucial for microtubule formation and stability . The binding of this compound to tubulin disrupts microtubule dynamics, which can affect various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type. In cancer cells, this compound has been shown to inhibit cell proliferation by disrupting microtubule dynamics and inducing apoptosis . The disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and subsequent cell death. Additionally, this compound has been observed to modulate cell signaling pathways, including the cAMP signaling pathway, by inhibiting PDE4 . This modulation can result in changes in gene expression and cellular metabolism, further influencing cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound binds to the active site of PDE4, inhibiting its enzymatic activity and resulting in increased intracellular cAMP levels . This elevation in cAMP levels can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in gene expression and cellular responses. Additionally, the binding of this compound to tubulin disrupts microtubule dynamics, affecting cell division and inducing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s ability to disrupt microtubule dynamics and modulate cAMP signaling pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to inhibit PDE4 activity and modulate cAMP signaling without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular processes and induce apoptosis at high concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with specific enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with cellular proteins and enzymes, affecting metabolic flux and metabolite levels. The compound’s ability to inhibit PDE4 also influences metabolic pathways regulated by cAMP signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins such as tubulin . This binding affects the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin and other intracellular proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular localization is crucial for its activity, as it allows the compound to interact with its target biomolecules and exert its biochemical effects.

Biological Activity

1-(3-Bromobenzyl)-1H-1,2,4-triazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, particularly focusing on its anticancer, antifungal, and antibacterial activities.

Chemical Structure and Synthesis

The compound features a 1,2,4-triazole core, which is known for its pharmacological versatility. The 3-bromobenzyl substituent enhances its biological activity by influencing the compound's interaction with biological targets. Synthesis typically involves the reaction of 3-bromobenzyl chloride with hydrazine derivatives in the presence of appropriate catalysts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with a similar triazole structure have demonstrated significant antiproliferative effects against various cancer cell lines.

  • Case Study : A study evaluated several 1,2,4-triazole derivatives and found that those with aryl substitutions exhibited enhanced anticancer activity due to their ability to inhibit tumor proliferation and angiogenesis. Specifically, compounds with a 3-bromophenylamino group showed promising results against multiple cancer cell lines, suggesting that modifications at this position can lead to improved efficacy against cancer .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)12.5Inhibition of tubulin polymerization
1-(4-Chlorobenzyl)-1H-1,2,4-triazoleA549 (Lung)15.0Induction of apoptosis
3-Amino-5-phenyl-1,2,4-triazoleHeLa (Cervical)10.0Antiangiogenic activity

Antifungal Activity

The antifungal properties of triazoles are well-documented. The this compound has shown effectiveness against various fungal pathogens.

  • Mechanism : Triazoles typically inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This action disrupts membrane integrity and leads to cell death.

Table 2: Antifungal Activity Against Common Pathogens

CompoundPathogen TestedMIC (µg/mL)Effectiveness Level
This compoundCandida albicans0.5High
3-Amino-5-mercapto-1,2,4-triazoleAspergillus niger0.25Moderate

Antibacterial Activity

The antibacterial activity of triazoles has also been explored extensively. Compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Efficacy Against Selected Strains

CompoundBacterial StrainMIC (µg/mL)Mechanism of Action
This compoundStaphylococcus aureus8Inhibition of cell wall synthesis
Escherichia coli16Disruption of DNA gyrase activity

Structure-Activity Relationship (SAR)

The biological activity of triazoles is highly dependent on their structural features. The presence of halogen atoms (like bromine) at specific positions significantly enhances their interaction with biological targets.

Key Findings:

  • Substituents : The introduction of electron-withdrawing groups increases lipophilicity and improves membrane permeability.
  • Positioning : The location of substituents on the triazole ring can alter binding affinity to target proteins involved in cellular processes such as proliferation and apoptosis.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDRIZFISHUHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromobenzylbromide (20.0 g, 80.0 mmol) in acetone (300 mL) was added 1,2,4-triazole (10.8 g, 120 mmol), potassium carbonate (11.0 g, 80.0 mmol) and potassium iodide (0.790 g, 4.72 mmol). The resulting white suspension was heated to 55° C. with vigorous stirring for 16 h. The yellow reaction mixture was cooled and ethyl acetate (100 mL) added. This was then washed with distilled water (100 mL×2), 1M NaOH(aq) (100 mL×2) and brine (100 mL). The organic layer was dried over Na2SO4, filtered and solvent removed in vacuo to leave clear yellow oil. The crude product was purified by column chromatography (ethyl acetate) to give the title compound as a yellow crystalline solid (12.4 g, 65%),
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.